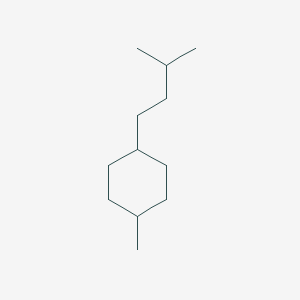
1-Methyl-4-(3-methylbutyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a methyl group and a 3-methylbutyl group are substituted at the 1 and 4 positions, respectively. This compound is part of the larger family of alkanes and is characterized by its saturated hydrocarbon structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylbutyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, a Friedel-Crafts alkylation can be performed using 3-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(3-methylbutyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in derivatives of this compound using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Cl2 or Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylbutyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkyl-substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilicity to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylbutyl)cyclohexane largely depends on its interaction with other molecules. In biological systems, its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. In chemical reactions, the presence of alkyl groups can influence the reactivity and stability of the compound, guiding the formation of specific products .
Comparación Con Compuestos Similares
- 1-Methyl-4-ethylcyclohexane
- 1-Methyl-4-propylcyclohexane
- 1-Methyl-4-butylcyclohexane
Comparison: 1-Methyl-4-(3-methylbutyl)cyclohexane is unique due to the presence of a branched alkyl group (3-methylbutyl) at the 4-position. This branching can influence the compound’s physical properties, such as boiling point and solubility, compared to its linear counterparts. Additionally, the steric hindrance introduced by the branched group can affect the compound’s reactivity in substitution and elimination reactions .
Propiedades
Número CAS |
590402-52-1 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylbutyl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)4-7-12-8-5-11(3)6-9-12/h10-12H,4-9H2,1-3H3 |
Clave InChI |
LVDOJQWSQSUUAL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
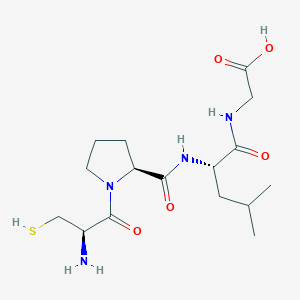
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
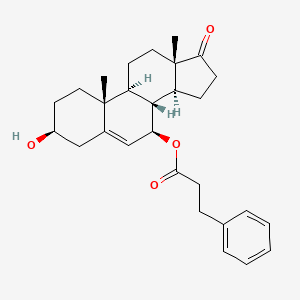
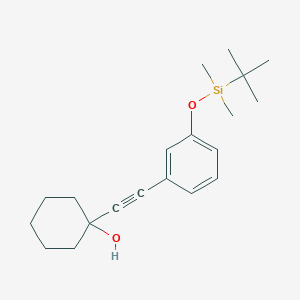
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
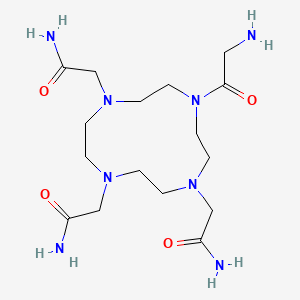
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
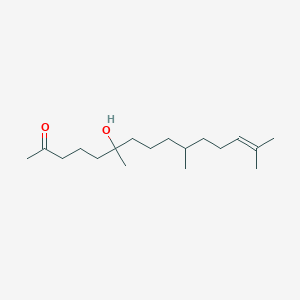
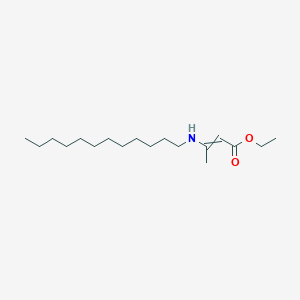

![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
